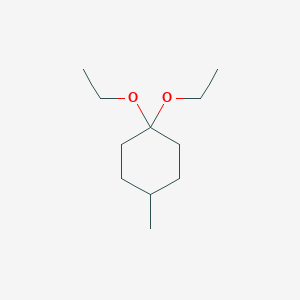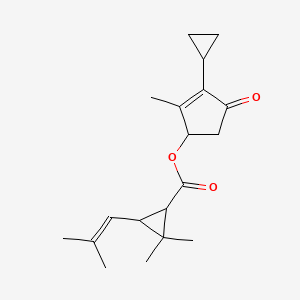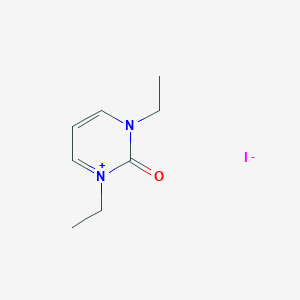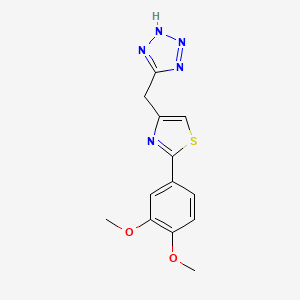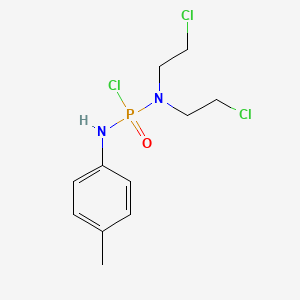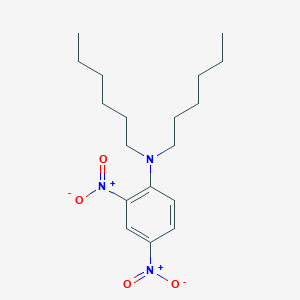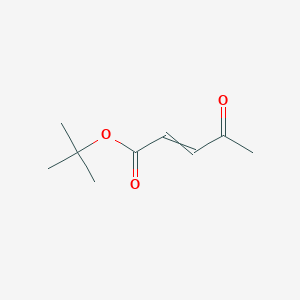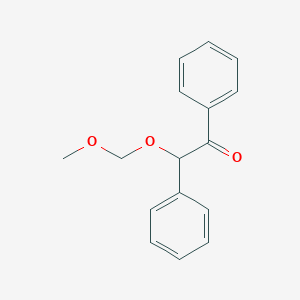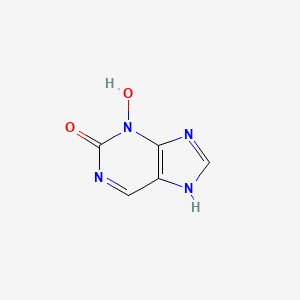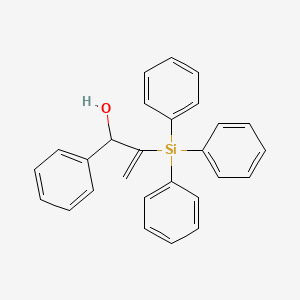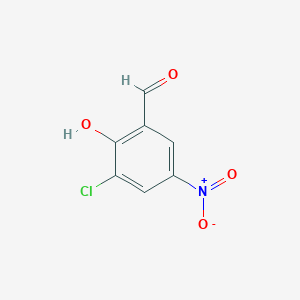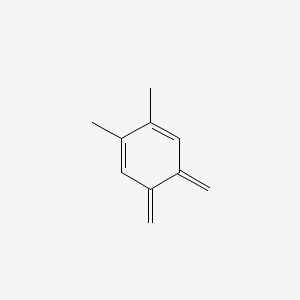
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C10H12 It is a derivative of cyclohexa-1,3-diene, featuring two methyl groups and two methylene groups attached to the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene typically involves the alkylation of cyclohexa-1,3-diene with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexadiene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar in structure but lacks the methylene groups at positions 5 and 6.
5,6-Dimethylene-1,3-cyclohexadiene: Similar in structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methyl and methylene groups on the cyclohexadiene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
55539-03-2 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2,3-dimethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H12/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-2H2,3-4H3 |
Clé InChI |
JTRSMHKLSFVLQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C)C(=C)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


